Bis(4-iodophenyl) sulfoxide
Overview
Description
Bis(4-iodophenyl) sulfoxide is an organic compound with the chemical formula C₁₂H₈I₂OS It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected through a sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-iodophenyl) sulfoxide can be synthesized through several methods. One common approach involves the oxidation of bis(4-iodophenyl) sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(4-iodophenyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to bis(4-iodophenyl) sulfone using strong oxidizing agents.
Reduction: Reduction of this compound can yield bis(4-iodophenyl) sulfide.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Bis(4-iodophenyl) sulfone.
Reduction: Bis(4-iodophenyl) sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-iodophenyl) sulfoxide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of bis(4-iodophenyl) sulfoxide involves its ability to undergo various chemical transformations. The sulfoxide group can participate in redox reactions, while the iodine atoms can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the chemical environment in which it is used .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl) sulfoxide
- Bis(4-fluorophenyl) sulfoxide
- Bis(2-ethylhexyl) sulfoxide
- Bis(4-nitrophenyl) sulfoxide
Uniqueness
Bis(4-iodophenyl) sulfoxide is unique due to the presence of iodine atoms, which impart distinct reactivity compared to other sulfoxides. The iodine atoms make it a valuable intermediate for further functionalization through substitution reactions, providing access to a wide range of derivatives .
Properties
IUPAC Name |
1-iodo-4-(4-iodophenyl)sulfinylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAGZDWGFKCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624930 | |
Record name | 1,1'-Sulfinylbis(4-iodobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647829-43-4 | |
Record name | 1,1'-Sulfinylbis(4-iodobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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